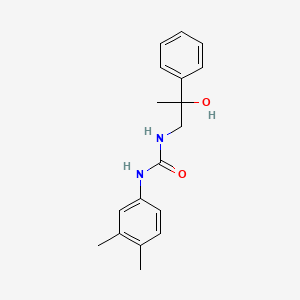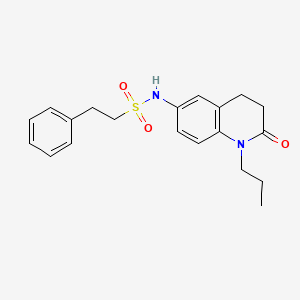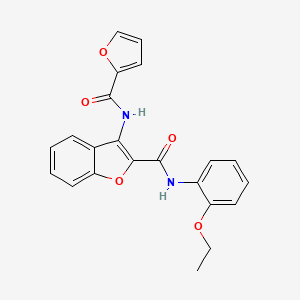
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea, also known as DMPU, is a widely used reagent in organic chemistry. It is a colorless to pale yellow crystalline solid that is soluble in polar solvents like water and ethanol. DMPU is a versatile reagent that is used in various chemical reactions, including peptide synthesis, nucleophilic substitution, and cross-coupling reactions.
Scientific Research Applications
Environmental Monitoring and Analysis
- The detection and identification of herbicides, including derivatives similar to 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea, are critical in environmental analysis. For instance, isoproturon and its metabolites have been investigated in soil, runoff, and creek water, emphasizing the importance of tracking these compounds in environmental compartments (Schuelein et al., 1996).
Chemical Synthesis and Structural Analysis
- Research on substituted ureas, including those structurally related to 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea, involves the study of their synthesis, crystalline structures, and potential for forming hydrogen-bonded complexes. For example, studies on the crystal structure of unsymmetrically substituted ureas provide insights into molecular conformation and interactions, which are crucial for the design of materials and drugs (Rao et al., 2010).
Biological Implications and Potential Anticancer Agents
- Certain diaryl ureas, structurally analogous to the compound of interest, have been explored for their biological activities, including anticancer properties. Research into hindered trisubstituted ureas has shown potential for these compounds in facilitating nucleophilic substitution reactions under neutral conditions, which could be relevant for developing new therapeutic agents (Hutchby et al., 2009).
Analytical Method Development
- The development of sensitive analytical methods, such as enzyme-linked immunosorbent assays (ELISA), for detecting urea herbicides in soil and food illustrates the importance of these compounds in agricultural and food safety research. These methods allow for the precise quantification of urea herbicides, facilitating environmental and food safety assessments (Fang-shi, 2007).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-9-10-16(11-14(13)2)20-17(21)19-12-18(3,22)15-7-5-4-6-8-15/h4-11,22H,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRVVXIWVXQBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2946123.png)
![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)
![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2946140.png)
